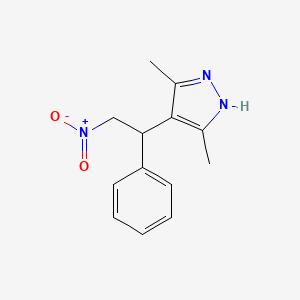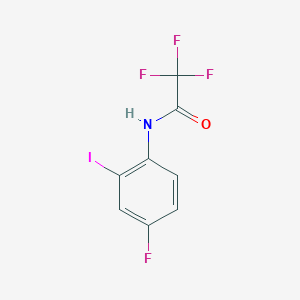
Acetamide, 2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)- is a fluorinated organic compound with the molecular formula C8H4F4INO. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)- typically involves the reaction of 4-fluoro-2-iodoaniline with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups replacing the iodine atom.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the iodine atom.
Scientific Research Applications
Acetamide, 2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Acetamide, 2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with biological molecules through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, 2,2,2-trifluoro-N-phenyl-: Similar structure but lacks the iodine and additional fluorine atoms.
Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-: Similar structure but lacks the iodine atom.
Fluoroacetamide: Contains a fluorine atom but lacks the trifluoro and iodophenyl groups.
Uniqueness
Acetamide, 2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)- is unique due to the presence of both trifluoromethyl and iodophenyl groups, which impart distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in scientific research.
Properties
CAS No. |
784183-55-7 |
|---|---|
Molecular Formula |
C8H4F4INO |
Molecular Weight |
333.02 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)acetamide |
InChI |
InChI=1S/C8H4F4INO/c9-4-1-2-6(5(13)3-4)14-7(15)8(10,11)12/h1-3H,(H,14,15) |
InChI Key |
FHVWNPXJGSELMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)I)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)
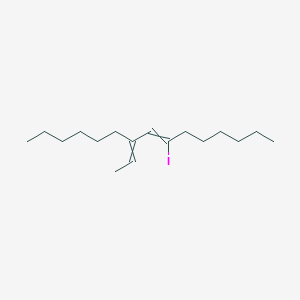
![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
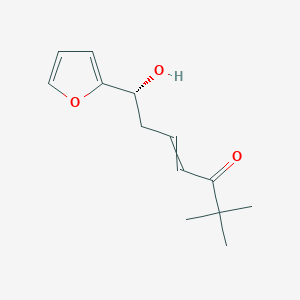
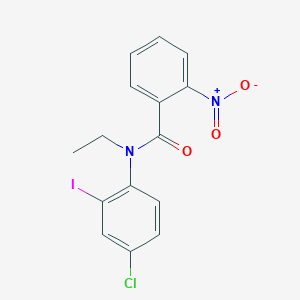

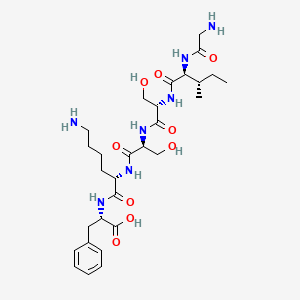
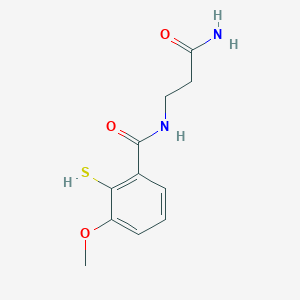
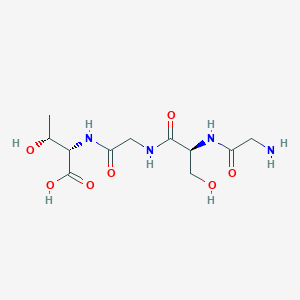
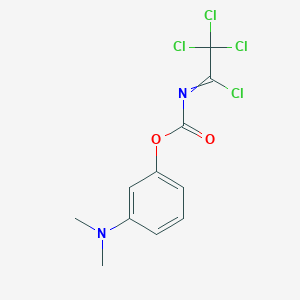
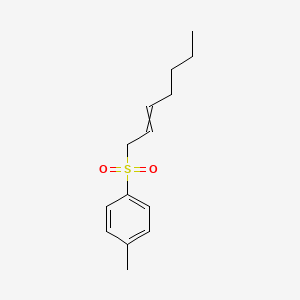
methanone](/img/structure/B14212100.png)
